molecular formula C14H11NO4 B6390923 3-(3-Methoxycarbonylphenyl)picolinic acid, 95% CAS No. 1258613-92-1

3-(3-Methoxycarbonylphenyl)picolinic acid, 95%

Cat. No. B6390923
CAS RN: 1258613-92-1
M. Wt: 257.24 g/mol
InChI Key: IQHYVTAFIOFCTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methoxycarbonylphenyl)picolinic acid, or 3-MCPPA, is an organic compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 141-143°C, and is soluble in both water and organic solvents. 3-MCPPA is a member of the picolinic acid family, which are compounds that contain a carboxylic acid group attached to a pyridine ring. 3-MCPPA has been used in a number of research areas, including enzymology, biochemistry, and pharmacology.

Scientific Research Applications

3-MCPPA has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme acyl-CoA thioesterase to study the enzyme’s catalytic mechanism. It has also been used as a substrate for the enzyme carboxylesterase to study the enzyme’s catalytic activity and substrate specificity. 3-MCPPA has also been used in studies of the mechanism of action of the enzyme acetyl-CoA carboxylase.

Mechanism of Action

The mechanism of action of 3-MCPPA is not fully understood. It is known to act as a substrate for enzymes that catalyze the hydrolysis of thioesters, such as acyl-CoA thioesterase and carboxylesterase. It is thought that 3-MCPPA may act as a pro-drug, meaning that it is converted to an active form by an enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-MCPPA are not fully understood. It has been shown to inhibit the enzyme acetyl-CoA carboxylase, which is involved in fatty acid synthesis. It has also been shown to inhibit the enzyme acyl-CoA thioesterase, which is involved in the breakdown of fatty acids.

Advantages and Limitations for Lab Experiments

The advantages of using 3-MCPPA in lab experiments include its high solubility in both water and organic solvents, its stability at room temperature, and its low cost. The limitations of using 3-MCPPA include its low solubility in some solvents and its potential to inhibit enzymes involved in fatty acid metabolism.

Future Directions

For research involving 3-MCPPA include further studies of its mechanism of action, its effects on other enzymes involved in fatty acid metabolism, and its potential therapeutic applications. Other potential research directions include studies of its effects on cell signaling pathways, its potential as a drug delivery system, and its potential use in drug development.

Synthesis Methods

3-MCPPA is synthesized by the reaction of 3-methoxycarbonylphenol with picolinic acid. The reaction is carried out in an aqueous solution at pH 6-7. The product is then extracted with ether and recrystallized from aqueous ethanol.

properties

IUPAC Name

3-(3-methoxycarbonylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-19-14(18)10-5-2-4-9(8-10)11-6-3-7-15-12(11)13(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHYVTAFIOFCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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